molecular formula C18H13ClN2O2S B12621115 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide CAS No. 919201-72-2

3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide

Cat. No.: B12621115
CAS No.: 919201-72-2
M. Wt: 356.8 g/mol
InChI Key: TUJHUBPSGVETML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxirane ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the carboxamide group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.

Major Products

    Diols: Formed from the oxidation of the oxirane ring.

    Amines: Formed from the reduction of the carboxamide group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions on the chlorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring, thiazole ring, and carboxamide group may each contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)oxirane-2-carboxamide: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.

    3-(2-Bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

3-(2-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its electronic properties and interactions with molecular targets.

Properties

CAS No.

919201-72-2

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carboxamide

InChI

InChI=1S/C18H13ClN2O2S/c19-13-9-5-4-8-12(13)15-18(23-15,16(20)22)17-21-14(10-24-17)11-6-2-1-3-7-11/h1-10,15H,(H2,20,22)

InChI Key

TUJHUBPSGVETML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=CC=C4Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.